molecular formula C22H22N4O4 B2874779 N-(3,4-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1105214-08-1

N-(3,4-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No. B2874779
CAS RN: 1105214-08-1
M. Wt: 406.442
InChI Key: AVTAKQRZPYDZBU-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

Compounds with the tetrahydroquinoline moiety, which is structurally similar to the compound , have been identified as potential therapeutic agents with potent anticancer properties . They can act as NF-κB inhibitors , which are crucial in the regulation of immune response and cell survival. By inhibiting NF-κB, these compounds could be useful in anticancer drug research, particularly in targeting pathways that contribute to the proliferation and survival of cancer cells.

Antibacterial and Antifungal Applications

Derivatives of tetrahydroquinoline have also been recognized for their antibacterial and antifungal activities . The structural complexity of N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide may interact with bacterial and fungal cell components, disrupting their function and viability. This makes it a candidate for the development of new antimicrobial agents.

Anti-inflammatory and Immunomodulatory Effects

The compound’s potential to modulate immune responses and exhibit anti-inflammatory effects is significant . It could be involved in the treatment of metabolic and immunological diseases by acting on retinoid nuclear modulators, which are important agents in these conditions.

Neuroprotective Properties

Compounds with similar structures have been shown to impact brain disorders where neuroinflammation is a key factor in the disease’s pathogenesis . The compound could be used to develop treatments that target microglial activation, which is often implicated in neurodegenerative diseases.

Synthetic Chemistry and Green Chemistry Applications

The synthesis process of related compounds involves green chemistry principles, such as the use of deep eutectic solvents . This compound could be used to develop new synthetic pathways that are more environmentally friendly and sustainable.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets, contributing to its diverse biological activities.

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The specific interactions and resulting changes would depend on the particular target and the biochemical context within which the interaction occurs.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could have a wide range of molecular and cellular effects.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-29-17-8-7-14(11-18(17)30-2)12-23-19(27)9-10-26-13-24-20-15-5-3-4-6-16(15)25-21(20)22(26)28/h3-8,11,13,25H,9-10,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTAKQRZPYDZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

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